2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Danuglipron is a small-molecule glucagon-like peptide-1 receptor agonist developed by Pfizer. It is currently under investigation as an oral therapy for diabetes mellitus. This compound has shown promise in reducing weight and improving diabetic control in clinical trials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Danuglipron involves several key steps, including the use of palladium-catalyzed coupling reactions and saponification. One notable transformation in the synthesis is the saponification of the methyl ester to the corresponding acid using TBD as a base . The synthetic route includes the following steps:
Palladium-catalyzed coupling: This step involves the use of palladium on carbon (Pd/C) and triethylamine (Et3N) under hydrogen gas (H2) at 35 psi.
Saponification: The methyl ester is converted to the corresponding acid using TBD as a base in a mixture of methanol and tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for Danuglipron are not extensively detailed in the available literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Danuglipron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Palladium on carbon (Pd/C): Used in coupling reactions.
Triethylamine (Et3N): Used as a base in coupling reactions.
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): Used as a base in saponification reactions.
Major Products Formed
The major product formed from the synthesis of Danuglipron is the final active pharmaceutical ingredient (API), which is a glucagon-like peptide-1 receptor agonist.
Aplicaciones Científicas De Investigación
Danuglipron has several scientific research applications, including:
Chemistry: Used as a model compound for studying small-molecule glucagon-like peptide-1 receptor agonists.
Biology: Investigated for its effects on glucose metabolism and weight reduction.
Medicine: Under clinical investigation for the treatment of type 2 diabetes mellitus and obesity.
Industry: Potential use in the development of new oral therapies for metabolic disorders.
Mecanismo De Acción
Danuglipron exerts its effects by acting as a glucagon-like peptide-1 receptor agonist. This mechanism involves:
Increasing insulin release: Danuglipron stimulates the release of insulin from pancreatic beta cells.
Lowering glucagon release: It reduces the release of glucagon, a hormone that raises blood glucose levels.
Slowing digestion: Danuglipron slows down the digestion of food, leading to increased feelings of fullness after eating.
Comparación Con Compuestos Similares
Similar Compounds
Lotiglipron: Another glucagon-like peptide-1 receptor agonist developed by Pfizer.
Orforglipron: A similar compound under investigation for its effects on glucose metabolism.
Uniqueness of Danuglipron
Danuglipron is unique in its oral formulation, which distinguishes it from other glucagon-like peptide-1 receptor agonists that are typically administered via injection. This oral availability makes it a more convenient option for patients .
Propiedades
Fórmula molecular |
C31H30FN5O4 |
---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39) |
Clave InChI |
HYBAKUMPISVZQP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.